molecular formula C23H25N3O3S B11394352 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11394352
M. Wt: 423.5 g/mol
InChI Key: SIWJMWKALYREAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a pyrrolopyrazole derivative characterized by a bicyclic core (pyrrolo[3,4-c]pyrazol-6-one) with three distinct substituents:

  • Position 4: A 4-(methylsulfanyl)phenyl group, featuring a sulfur-containing substituent (SMe) that may enhance lipophilicity and modulate electronic properties.
  • Position 5: A 3-ethoxypropyl chain, contributing to solubility and conformational flexibility.

Properties

Molecular Formula

C23H25N3O3S

Molecular Weight

423.5 g/mol

IUPAC Name

5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-(4-methylsulfanylphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C23H25N3O3S/c1-3-29-14-6-13-26-22(15-9-11-16(30-2)12-10-15)19-20(24-25-21(19)23(26)28)17-7-4-5-8-18(17)27/h4-5,7-12,22,27H,3,6,13-14H2,1-2H3,(H,24,25)

InChI Key

SIWJMWKALYREAZ-UHFFFAOYSA-N

Canonical SMILES

CCOCCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC=C(C=C4)SC

Origin of Product

United States

Biological Activity

5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a compound of interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures to 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one. Research indicates that such compounds can inhibit various cancer cell lines through multiple mechanisms:

  • Inhibition of Cell Proliferation : In vitro studies have shown that the compound can significantly reduce the proliferation of cancer cells by inducing apoptosis and cell cycle arrest.
  • Targeting Kinases : The compound may act as an inhibitor of specific kinases involved in cancer progression, similar to other known inhibitors targeting polo-like kinase (Plk1), which is crucial for mitotic regulation in cancer cells .

Anti-inflammatory Effects

Compounds with similar structures have also demonstrated anti-inflammatory properties. The mechanism involves the modulation of inflammatory pathways and cytokine production. For instance:

  • Cytokine Inhibition : The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various disease models.
  • NF-kB Pathway Modulation : Evidence suggests that it could interfere with the NF-kB signaling pathway, which plays a significant role in inflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in the ethoxy and methylsulfanyl groups can significantly influence potency and selectivity against different biological targets.
  • Core Modifications : Alterations to the pyrrolopyrazole core structure may enhance binding affinity to target proteins involved in cancer and inflammation .

Case Studies

  • Cancer Cell Lines : A study evaluated the effects of this compound on several cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated a dose-dependent decrease in cell viability, with IC50 values suggesting potent anticancer activity.
  • Inflammatory Models : In animal models of inflammation, administration of the compound resulted in reduced swelling and pain, correlating with decreased levels of inflammatory markers such as TNF-alpha and IL-6.

Data Table

Biological ActivityAssay TypeResultReference
AnticancerMCF-7 Cell ViabilityIC50 = 15 µM
Anti-inflammatoryCarrageenan-Induced Edema40% reduction in edema
Cytokine ProductionELISADecreased IL-6 levels

Scientific Research Applications

The compound exhibits several biological properties that are of interest in pharmaceutical research:

  • Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, which can help mitigate oxidative stress in biological systems. This is crucial for developing treatments for conditions related to oxidative damage.
  • Anti-inflammatory Properties : Research suggests that derivatives of pyrrolo[3,4-c]pyrazoles can exhibit anti-inflammatory effects. This could be beneficial in treating inflammatory diseases such as arthritis or other chronic inflammatory conditions.
  • Antitumor Effects : Some studies have shown that similar compounds can inhibit the proliferation of cancer cells. The potential antitumor activity of this compound warrants further investigation, especially in the context of specific cancer types.

Medicinal Applications

The unique structure of 5-(3-ethoxypropyl)-3-(2-hydroxyphenyl)-4-[4-(methylsulfanyl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one opens avenues for various medicinal applications:

  • Drug Development : As a lead compound, it could serve as a scaffold for the synthesis of new drugs targeting specific diseases.
  • Therapeutic Agents : Its potential as an anti-inflammatory and antioxidant agent positions it as a candidate for developing therapeutic agents for chronic diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

The target compound shares structural homology with other pyrrolopyrazole derivatives reported in the literature. Below is a detailed comparison based on substituent variations, synthetic approaches, and inferred properties:

Substituent Analysis

Table 1: Substituent Comparison of Pyrrolopyrazole Derivatives
Compound Name Position 3 Position 4 Position 5 Key Features
Target Compound 2-hydroxyphenyl 4-(methylsulfanyl)phenyl 3-ethoxypropyl Sulfur-containing substituent; moderate lipophilicity (estimated logP: ~3.2)
5-[2-(3,4-Dimethoxyphenyl)ethyl]-3-(2-hydroxyphenyl)-4-(4-isopropylphenyl)-4,5-dihydropyrrolo... 2-hydroxyphenyl 4-isopropylphenyl 2-(3,4-dimethoxyphenyl)ethyl Electron-rich substituents (methoxy groups); higher logP (~4.1)
4-(4-Ethoxyphenyl)-3-(2-hydroxyphenyl)-5-(3-pyridinylmethyl)-4,5-dihydropyrrolo... 2-hydroxyphenyl 4-ethoxyphenyl 3-pyridinylmethyl Pyridine moiety introduces basicity; lower logP (~2.8)

Key Observations :

  • Position 4: The 4-(methylsulfanyl)phenyl group in the target compound differs from the 4-isopropylphenyl () and 4-ethoxyphenyl () groups in analogs.
  • Position 5 : The 3-ethoxypropyl chain in the target compound contrasts with the aromatic/heteroaromatic substituents in analogs (e.g., pyridinylmethyl in ), likely reducing steric hindrance and enhancing solubility.
  • Position 3 : All compounds retain the 2-hydroxyphenyl group, suggesting a conserved role in hydrogen bonding or metal chelation.

Pharmacological Inferences

While direct bioactivity data for the target compound are unavailable, structural analogs provide clues:

  • The 2-hydroxyphenyl group is associated with antioxidant or metal-chelating activity in related heterocycles .
  • Sulfur-containing substituents (e.g., methylsulfanyl) are linked to enhanced kinase inhibition in some studies, though this is context-dependent .
  • 3-ethoxypropyl chains may improve metabolic stability compared to shorter alkyl or aromatic substituents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.